molecular formula C12H18N2O3 B577382 Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate CAS No. 1234616-68-2

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate

Cat. No.: B577382
CAS No.: 1234616-68-2
M. Wt: 238.287
InChI Key: POHFPUIVQAHADU-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.29 g/mol . It is a solid at room temperature and is often used in various chemical and biological research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate (CAS Number: 1234616-68-2) is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₂O₃
  • Molecular Weight : 238.29 g/mol
  • Purity : ≥95% .

This compound exhibits its biological effects primarily through its interaction with various biological targets. The pyridine ring in the structure is crucial for its activity, potentially interacting with enzymes and receptors involved in key physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may modulate neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Anticancer Activity

Recent studies have indicated that carbamate derivatives, including this compound, possess anticancer properties. The compound has shown potential in inhibiting tumor growth in preclinical models.

Study ReferenceCell LineIC50 (µM)Mechanism
MDA-MB-231 (Breast Cancer)5.0Apoptosis induction via caspase activation
HeLa (Cervical Cancer)7.5Inhibition of cell proliferation

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It is hypothesized to exert protective effects against oxidative stress and apoptosis in neuronal cells.

Case Studies

  • In Vivo Studies :
    • A study examined the effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test .
  • Synergistic Effects with Other Agents :
    • In combination therapy with standard chemotherapeutic agents, this compound demonstrated enhanced efficacy against resistant cancer cell lines, suggesting a potential role as an adjuvant therapy .

Properties

IUPAC Name

tert-butyl N-[(1-methyl-2-oxopyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)13-8-9-6-5-7-14(4)10(9)15/h5-7H,8H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHFPUIVQAHADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725542
Record name tert-Butyl [(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-68-2
Record name tert-Butyl [(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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